Netzahualcoyonol

Antibacterial Gram-positive bacteria MIC

Researchers targeting S. aureus biofilms face unreliable potency when substituting quinone-methide triterpenoids. Netzahualcoyonol solves this with defined, reproducible activity: • Narrow-spectrum bacteriostatic (MIC 1.56-25.0 µg/mL) and bactericidal (25.0-400.0 µg/mL) against Gram-positive pathogens • Consistent selectivity index (SI up to 20.56 for S. saprophyticus) versus more cytotoxic analogs like pristimerin (SI 0.24) • Proven synergy with β-lactams and aminoglycosides for combination therapy studies Supplied with full analytical documentation for reproducible research.

Molecular Formula C30H38O5
Molecular Weight 478.6 g/mol
CAS No. 113579-07-0
Cat. No. B609538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNetzahualcoyonol
CAS113579-07-0
SynonymsNetzahualcoyonol; 
Molecular FormulaC30H38O5
Molecular Weight478.6 g/mol
Structural Identifiers
InChIInChI=1S/C30H38O5/c1-16-13-27(3)15-23(32)30(6,26(34)35-7)14-22(27)29(5)11-10-28(4)19(24(16)29)9-8-18-17(2)25(33)21(31)12-20(18)28/h8-9,12,22-23,32-33H,10-11,13-15H2,1-7H3/t22-,23-,27-,28+,29-,30-/m0/s1
InChIKeyAKILTDMBUDIAST-NQEVMONISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Netzahualcoyonol Procurement Guide


Netzahualcoyonol (CAS 113579-07-0) is a quinone-methide triterpenoid isolated from the roots of Salacia multiflora and the bark of Salacia petenensis [1][2]. It belongs to a class of natural products known for their potent bioactivity, specifically as a narrow-spectrum antibacterial agent against Gram-positive pathogens. Its unique substitution pattern on the quinone-methide core differentiates it from other members of this class, providing a distinct selectivity profile. This guide provides evidence-based differentiation to support scientific selection and procurement decisions for researchers investigating novel antimicrobials, antibiofilm strategies, or plant-derived cytotoxic agents.

Why Netzahualcoyonol Is Irreplaceable


Quinone-methide triterpenoids (QMTs) like tingenone, pristimerin, and celastrol share a common structural scaffold but exhibit vastly different antibacterial potency, spectrum, and cytotoxicity profiles due to variations in their A-ring substitution and oxidation state [1]. For instance, the presence of a hydroxyl group at C-3 in netzahualcoyonol, as opposed to a ketone in tingenone, directly impacts its electronic properties and interaction with bacterial targets, leading to a distinct selectivity index and spectrum of action [2]. Generic substitution within this class is therefore highly unreliable; selecting a specific QMT like netzahualcoyonol is essential for reproducible results in assays targeting specific bacterial strains or where low mammalian cell toxicity is a critical parameter.

Netzahualcoyonol Differentiated Evidence


Narrow-Spectrum Gram-Positive Activity

Netzahualcoyonol demonstrates a distinct spectrum of antibacterial activity, primarily targeting Gram-positive bacteria with a MIC range of 1.56-25.0 µg/mL [1]. This is in contrast to the broader-spectrum QMT celastrol, which shows activity against both Gram-positive and Gram-negative strains (MIC 0.16-2.5 µg/mL for Gram-positive, and activity against Gram-negative Neisseria spp.) [2]. Furthermore, netzahualcoyonol's potency against Staphylococcus aureus is comparable to tingenone, but its bacteriostatic range (1.56-25.0 µg/mL) is more defined than pristimerin's broader MIC range (0.195-25 µg/mL) against the same bacterial class [3]. This narrow spectrum may be advantageous for targeted antimicrobial research, potentially minimizing off-target effects on commensal microbiota.

Antibacterial Gram-positive bacteria MIC

Favorable Selectivity Index

A critical differentiator for netzahualcoyonol is its favorable selectivity index (SI), indicating a promising safety margin. For S. saprophyticus, netzahualcoyonol achieved an SI of 20.56 [1]. In contrast, the related QMT pristimerin exhibited a maximum SI of 30.87 but also a minimum SI as low as 0.24, indicating high and variable cytotoxicity depending on the bacterial strain and experimental conditions [2]. Netzahualcoyonol's SI range (1.28 to 20.56) is more consistent and favorable compared to the lower end of pristimerin's range, suggesting a more predictable and potentially safer profile for in vitro studies on host-pathogen interactions.

Cytotoxicity Selectivity Index Vero cells

Anti-Biofilm Activity Against S. aureus

Beyond bacteriostatic activity, netzahualcoyonol demonstrates the ability to disrupt pre-formed biofilms of Staphylococcus aureus [1]. This is a critical virulence factor in chronic and medical device-related infections. While other QMTs like celastrol also exhibit antibiofilm activity (disrupting S. epidermidis biofilm at 7.5 µg/mL) [2], netzahualcoyonol's specific activity against S. aureus biofilms positions it as a valuable tool for studying staphylococcal biofilm infections, which are a major clinical challenge. The quantitative extent of disruption for netzahualcoyonol provides a direct comparator for researchers investigating this specific pathogen.

Antibiofilm Biofilm disruption Staphylococcus aureus

Synergy with Clinical Antibiotics

Netzahualcoyonol exhibits a synergistic effect when combined with β-lactam and aminoglycoside antibiotics [1]. This property is shared by some QMTs, such as pristimerin, which also shows synergy with well-known antibiotics [2]. However, netzahualcoyonol's specific synergy profile with these drug classes provides a distinct advantage for research into combination therapies aimed at overcoming antibiotic resistance in Gram-positive infections. The quantitative extent of this synergy (e.g., fractional inhibitory concentration index) can be used to directly compare its potential to other QMTs in specific antibiotic combination assays.

Synergism Antibiotic combination β-lactams

Netzahualcoyonol Research Applications


Targeted S. aureus Research

Researchers focused on discovering or characterizing narrow-spectrum antibacterials against S. aureus should prioritize netzahualcoyonol. Its defined MIC range (1.56-25.0 µg/mL) and specific antibiofilm activity against S. aureus [1] make it an ideal positive control or lead compound in assays designed to inhibit this pathogen while minimizing effects on other microbial flora.

Low-Cytotoxicity Host-Pathogen Studies

For in vitro studies where distinguishing bacterial inhibition from host cell toxicity is critical, netzahualcoyonol's favorable and consistent selectivity index (SI up to 20.56 for S. saprophyticus) [1] offers a clear advantage over more cytotoxic QMTs like pristimerin (minimum SI of 0.24) [2]. This makes it suitable for co-culture models, infection assays, and preliminary toxicology screening.

Mechanistic Studies of Antibiotic Synergism

Investigators exploring combination therapies to combat antibiotic resistance can utilize netzahualcoyonol's proven synergistic effect with β-lactams and aminoglycosides [1]. This provides a defined and reproducible starting point for elucidating the molecular mechanisms of synergy and for screening other compounds for enhanced activity with these specific antibiotic classes.

SAR & Derivatization Studies

As a distinct quinone-methide triterpenoid with a unique substitution pattern, netzahualcoyonol serves as an excellent scaffold for medicinal chemistry efforts. Its differential potency and spectrum compared to tingenone and pristimerin [3] provide a rich SAR context for designing novel analogs with improved efficacy, selectivity, or pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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